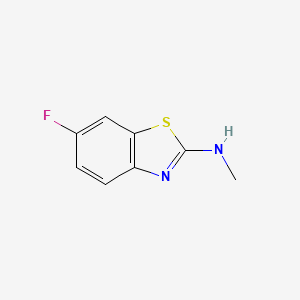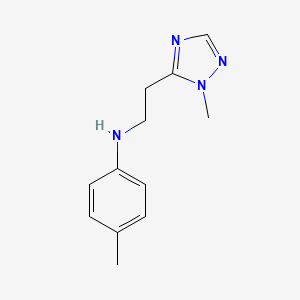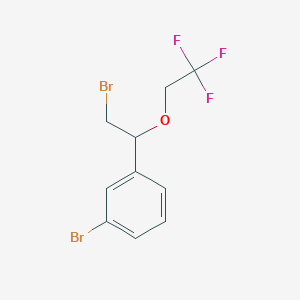
1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of bromine atoms and a trifluoroethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of brominated phenols or quinones.
Reduction: Formation of dehalogenated benzene derivatives.
科学的研究の応用
1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene involves its interaction with molecular targets through its bromine and trifluoroethoxy groups. These functional groups can participate in various chemical reactions, such as electrophilic aromatic substitution, where the compound acts as an electrophile. The trifluoroethoxy group can also influence the compound’s reactivity and stability by electron-withdrawing effects.
類似化合物との比較
Similar Compounds
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar structure but lacks the additional bromine atom.
3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoroethoxy group.
1-Bromo-2,4,5-trifluorobenzene: Contains multiple fluorine atoms on the benzene ring.
Uniqueness
1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene is unique due to the presence of both bromine and trifluoroethoxy groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C10H9Br2F3O |
|---|---|
分子量 |
361.98 g/mol |
IUPAC名 |
1-bromo-3-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H9Br2F3O/c11-5-9(16-6-10(13,14)15)7-2-1-3-8(12)4-7/h1-4,9H,5-6H2 |
InChIキー |
WYOXLXJNNYQDOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C(CBr)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


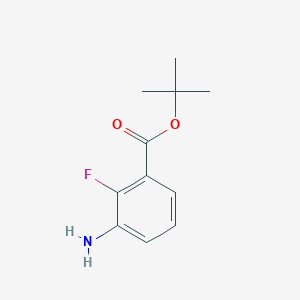
![3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13477874.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
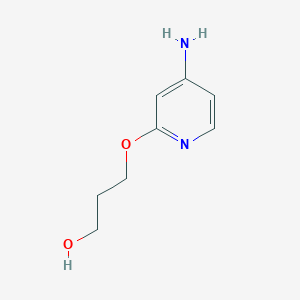

![7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride](/img/structure/B13477894.png)
![2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)



